molecular formula C21H21FN2 B11939613 2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine CAS No. 853330-93-5

2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine

Cat. No.: B11939613
CAS No.: 853330-93-5
M. Wt: 320.4 g/mol
InChI Key: YLUNPFSUASAZGE-UHFFFAOYSA-N
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Description

2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine is a synthetic heterocyclic compound featuring a fused indenoquinoline core substituted with a fluorine atom at the 2-position and a pentan-3-ylamine group at the 10-position. This structure combines electron-withdrawing (fluoro) and lipophilic (branched alkylamine) substituents, which are strategically positioned to modulate biological activity, solubility, and metabolic stability.

Properties

CAS No.

853330-93-5

Molecular Formula

C21H21FN2

Molecular Weight

320.4 g/mol

IUPAC Name

2-fluoro-N-pentan-3-yl-11H-indeno[1,2-b]quinolin-10-amine

InChI

InChI=1S/C21H21FN2/c1-3-15(4-2)23-21-17-7-5-6-8-19(17)24-20-16-10-9-14(22)11-13(16)12-18(20)21/h5-11,15H,3-4,12H2,1-2H3,(H,23,24)

InChI Key

YLUNPFSUASAZGE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C2CC3=C(C2=NC4=CC=CC=C41)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Friedländer Annulation for Core Structure Formation

The Friedländer reaction is a cornerstone for synthesizing quinoline derivatives. For 2-fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine, this method involves condensing 2-aminobenzaldehyde derivatives with cyclic ketones. A modified protocol using 2-amino-5-fluorobenzaldehyde and 1,3-indandione in acetonitrile with 1,3-dicyclohexylcarbodiimide (DCC) as a dehydrating agent achieves the indenoquinoline scaffold . The reaction proceeds under reflux, yielding the intermediate 6-fluoro-11H-indeno[1,2-b]quinolin-11-one in 40% yield after purification .

Key Reaction Conditions

ComponentDetail
SolventAcetonitrile
Catalyst/ReagentDCC (1 equiv.)
TemperatureReflux (82°C)
Yield40% (crude)

This route is limited by the moderate yield due to solubility challenges, necessitating further optimization for industrial applications .

Suzuki–Miyaura Coupling for Functionalization

The Suzuki–Miyaura cross-coupling reaction introduces aryl or heteroaryl groups to the quinoline core. For the target compound, 10-bromo-2-fluoro-11H-indeno[1,2-b]quinoline is reacted with pentan-3-amine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) . This step installs the pentan-3-ylamine group at position 10, achieving a 65–72% yield after column chromatography .

Optimized Parameters

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 equiv.)
SolventDMF/H₂O (9:1)
Temperature90°C, 12 hours
Yield68% (average)

This method is favored for its regioselectivity and compatibility with sensitive functional groups like fluorine .

One-Pot Synthesis Using Ammonium Metavanadate

A one-pot strategy reported for analogous indenoquinolines employs ammonium metavanadate (NH₄VO₃) as a catalyst. Combining 2-fluoro-5-nitrobenzaldehyde , 1,3-indandione , and pentan-3-amine in ethanol at room temperature yields the target compound in 85% yield after 6 hours . The catalyst facilitates both cyclization and amination steps, avoiding intermediate isolation .

Advantages Over Traditional Methods

  • Solvent : Ethanol (eco-friendly)

  • Temperature : Ambient (25°C)

  • Catalyst Loading : 0.2 equiv. NH₄VO₃

  • Yield : 85% (purified via recrystallization)

This approach reduces energy consumption and purification complexity, making it suitable for large-scale production .

For late-stage introduction of the pentan-3-ylamine group, 10-fluoro-11H-indeno[1,2-b]quinolin-2-amine undergoes nucleophilic substitution with 3-aminopentane in DMSO at 120°C . The reaction requires K₂CO₃ to deprotonate the amine, achieving a 55% yield .

Reaction Profile

VariableCondition
Substrate10-fluoro-11H-indenoquinoline
Nucleophile3-aminopentane (2 equiv.)
SolventDMSO
Time24 hours
Yield55%

While straightforward, this method suffers from competing side reactions, necessitating rigorous purification .

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedländer Annulation4090ModerateHigh
Suzuki–Miyaura Coupling6895HighModerate
One-Pot NH₄VO₃8598HighLow
Nucleophilic Substitution5585LowModerate

The one-pot NH₄VO₃ method outperforms others in yield and scalability, though palladium-catalyzed coupling remains critical for precision .

Industrial-Scale Optimization Strategies

For commercial production, continuous flow reactors are employed to enhance the Suzuki–Miyaura coupling efficiency. Key adjustments include:

  • Residence Time : 30 minutes (vs. 12 hours batch)

  • Catalyst Recycling : Pd recovery via immobilized ligands

  • Throughput : 1.2 kg/day per reactor module

Automated purification systems using simulated moving bed chromatography further reduce downtime and solvent waste .

Mechanistic Insights and Side Reactions

The Friedländer reaction proceeds via enamine formation between the aldehyde and ketone, followed by cyclodehydration . Competing pathways include:

  • Over-oxidation : Formation of quinone byproducts (mitigated by DCC)

  • Dimerization : Addressed via dilute reaction conditions

In the Suzuki coupling, transmetalation between the palladium complex and boronic acid is rate-limiting, requiring precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine involves its interaction with specific molecular targets. The fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Indeno-Fused Core

Fluorine Substitution

The 2-fluoro substituent distinguishes this compound from non-fluorinated analogs. Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., kinases or enzymes) by polar interactions and improves metabolic stability by reducing oxidative degradation . For example, JNK inhibitors with halogenated indenoquinoxalinone scaffolds showed enhanced inhibitory potency compared to non-halogenated derivatives .

Amine Side Chain

The pentan-3-ylamine group at the 10-position contrasts with shorter alkylamine chains (e.g., ethyl or methyl) in analogs like 10-ethylamine (compound 2 in ) and 10-methylamine (compound 2 in ). Notably, shorter alkylamines in indenoquinolinones exhibited potent anti-inflammatory activity but with ulcerogenic side effects, suggesting that the longer, branched chain in the target compound might mitigate gastrointestinal toxicity .

Anti-Inflammatory and Analgesic Effects

Indenoquinolinone derivatives with 10-alkylamine substituents (e.g., ethyl or methyl) demonstrated analgesic activity comparable to indomethacin and phenylbutazone. Compound 2 (10-ethylamine) in showed anti-inflammatory efficacy but had a lower therapeutic index (LD50/ED50) than ibuprofen. The target compound’s fluorine substitution could enhance anti-inflammatory potency by stabilizing ligand-receptor interactions, as seen in fluorinated kinase inhibitors .

Enzyme Inhibition

Spiro-indenoquinoxaline analogs inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with efficacy similar to galantamine, a clinical Alzheimer’s drug . While the target compound’s quinoline core differs from quinoxaline, its fluorine and amine groups may facilitate similar enzyme interactions, warranting further AChE/BChE inhibition studies.

Kinase Inhibition

Indenoquinoxalinone-based JNK inhibitors () highlight the importance of substituent electronic properties. For instance, electron-withdrawing groups (e.g., nitro or fluoro) at the R3 position enhanced JNK1-3 binding.

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability

The pentan-3-ylamine group increases lipophilicity (logP) compared to carboxylic acid derivatives (e.g., 11H-indeno[1,2-b]quinoline-10-carboxylic acid in ), which may enhance membrane permeability but require formulation adjustments for oral administration.

Metal Coordination Potential

Indenoquinoxaline oxime derivatives form stable complexes with Ir(III) and Rh(III), leveraging the quinoxaline nitrogen atoms for coordination . The quinoline core in the target compound lacks the oxime moiety but retains nitrogen atoms capable of metal binding, albeit with weaker affinity.

Biological Activity

2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine (CAS Number: 853330-93-5) is a synthetic compound belonging to the class of indenoquinolines, which are known for their diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

PropertyValue
Molecular FormulaC21H21FN2
Molecular Weight320.4 g/mol
IUPAC Name2-fluoro-N-pentan-3-yl-11H-indeno[1,2-b]quinolin-10-amine
InChI KeyYLUNPFSUASAZGE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This compound may act as an inhibitor or modulator in biochemical pathways relevant to disease states.

Anticancer Activity

Research has indicated that compounds in the indenoquinoline class exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as a lead compound in cancer therapy.

Neuroprotective Effects

There is emerging evidence suggesting that indenoquinolines may possess neuroprotective properties. This could be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress. Future studies should focus on the neuroprotective effects of this compound in models of neurodegenerative diseases.

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Similar quinoline derivatives have been documented to exhibit activity against a range of bacterial and fungal pathogens. Investigating the antimicrobial efficacy of this compound could provide insights into its potential as an antibiotic agent.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies using cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) have shown that derivatives of indenoquinolines can significantly reduce cell viability at micromolar concentrations.
  • Neuroprotection : A study exploring the effects of related compounds on neuronal cell lines demonstrated a reduction in apoptosis under oxidative stress conditions, indicating a protective mechanism that warrants further exploration for this compound.
  • Antimicrobial Testing : Preliminary tests against common bacterial strains (e.g., E. coli and S. aureus) have indicated moderate inhibitory effects, suggesting that structural modifications could enhance potency.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
QuinolineBasic structureAntimicrobial
FluoroquinolinesFluorinated derivativesEnhanced biological activity
IndenoquinolinesFused ring structureAnticancer properties

Uniqueness : The specific substitution pattern in this compound differentiates it from other compounds in this category, potentially leading to unique biological interactions and enhanced lipophilicity.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Key AdvantageReference
Sequential synthesisKOH/DABCO70–85Scalability
Green catalysisTheophylline80–92Solvent-free
Microwave-assistedMontmorillonite K1075–85Rapid reaction

Basic: How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?

Answer:
Critical techniques include:

  • NMR spectroscopy : Distinct 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR signals for fluorine-substituted quinoline rings and pentan-3-yl amine groups resolve positional isomerism (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • X-ray crystallography : Validates spirocyclic or fused-ring conformations, as demonstrated for dispiro[indenoquinoxaline] derivatives .
  • HRMS/IR : Confirms molecular formula and functional groups (e.g., C=O stretch at 1680–1700 cm1^{-1}) .

Advanced: What structure-activity relationships (SAR) govern its biological activity, particularly for acetylcholinesterase (AChE) inhibition?

Answer:
SAR studies reveal:

  • Electron-withdrawing substituents (e.g., fluorine at position 2) enhance AChE binding via hydrophobic interactions with the catalytic site .
  • Steric effects : Bulky groups on the pentan-3-yl amine reduce activity by hindering enzyme access.
  • 3D-QSAR models : CoMFA analysis aligns with experimental IC50_{50} values (e.g., predicted pIC50_{50} = 7.40 vs. observed 7.18 for 6-bromo derivatives), validating steric/electronic descriptors .

Q. Table 2: Key SAR Findings

Substituent PositionEffect on AChE InhibitionMechanismReference
2-Fluoro↑ ActivityEnhanced hydrophobicity
7-Substituents↓ ActivitySteric hindrance

Advanced: How can this compound be utilized in photocatalytic or material science applications?

Answer:

  • Dye reduction : Nitro-substituted indenoquinoxalines (e.g., 7-nitro derivatives) act as photocatalysts under sunlight, achieving >90% degradation of methylene blue .
  • Photoconductive materials : Trinitro-indenoquinoxaline-11-one derivatives (synthesized via mixed-acid nitration) exhibit charge transport properties for electrophotography .
  • Metal complexes : Arene-ruthenium(II) complexes with indenoquinoxaline ligands show antitumor activity (IC50_{50} = 0.5–2.0 µM against HeLa cells) .

Advanced: What strategies resolve contradictions in reaction yields between classical and microwave-assisted syntheses?

Answer:
Discrepancies arise from:

  • Reaction kinetics : Microwave irradiation accelerates activation energy-dependent steps, bypassing intermediate decomposition observed in thermal methods .
  • Catalyst recovery : Green catalysts (e.g., UiO-66-NH2/melamine) retain activity over 5 cycles, whereas classical bases degrade .
  • Byproduct formation : Solid-phase synthesis minimizes side reactions (e.g., <5% dimerization vs. 15% in solution-phase) .

Advanced: How do 1,3-dipolar cycloaddition reactions expand the functional diversity of this compound?

Answer:
Reactions with azomethine ylides or isocyanides yield:

  • Spiroheterocycles : Dispiro[indenoquinoxaline-pyrrolizine] derivatives form via [3+2] cycloaddition (50–75% yields) .
  • Mechanistic insights : DFT calculations confirm regioselectivity driven by frontier molecular orbital interactions (e.g., LUMOdipolarophile_{\text{dipolarophile}}-HOMOdipole_{\text{dipole}} alignment) .

Basic: What analytical challenges arise in quantifying trace impurities during synthesis?

Answer:

  • HPLC-MS : Detects nitro-byproducts (<0.1% purity threshold) using C18 columns and acetonitrile/water gradients .
  • TLC vs. Column Chromatography : TLC (Rf_f = 0.3–0.5) identifies major products, while column chromatography isolates isomers (e.g., cis/trans spiro compounds) .

Advanced: How do computational models guide the design of derivatives with improved pharmacological profiles?

Answer:

  • Docking simulations : Predict binding poses with AChE (PDB: 1ACJ), highlighting hydrogen bonds between fluorine and Tyr337 .
  • ADMET predictions : LogP <3.5 and polar surface area >60 Å2^2 optimize blood-brain barrier penetration .

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